molecular formula C21H28O8S B1200029 Aldosterone 21-sulfate CAS No. 52036-29-0

Aldosterone 21-sulfate

Cat. No.: B1200029
CAS No.: 52036-29-0
M. Wt: 440.5 g/mol
InChI Key: LWCMITUCQRJZGP-ZVIOFETBSA-N
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Description

Aldosterone 21-sulfate (sodium salt) is a metabolite of the steroid hormone aldosterone. It is known for its role in reducing the sodium-to-potassium ratio in rat urine, indicating mineralocorticoid activity that is significantly less potent than aldosterone . This compound is primarily studied for its biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aldosterone 21-sulfate (sodium salt) involves the sulfation of aldosterone. The process typically includes the reaction of aldosterone with sulfur trioxide-pyridine complex in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the sulfate ester.

Industrial Production Methods

Industrial production of this compound (sodium salt) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically crystallized and purified through recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Aldosterone 21-sulfate (sodium salt) undergoes various chemical reactions, including:

    Hydrolysis: The sulfate ester can be hydrolyzed under acidic or basic conditions to yield aldosterone and sulfuric acid.

    Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the sulfate ester to its corresponding alcohol.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

    Hydrolysis: Aldosterone and sulfuric acid.

    Oxidation: Various oxidized derivatives of aldosterone.

    Reduction: Corresponding alcohols of aldosterone derivatives.

Scientific Research Applications

Aldosterone 21-sulfate (sodium salt) has several scientific research applications:

    Chemistry: Used as a reference compound in the study of steroid metabolism and synthesis.

    Biology: Investigated for its role in mineralocorticoid activity and its effects on electrolyte balance.

    Medicine: Studied for its potential therapeutic applications in conditions related to electrolyte imbalance and hypertension.

    Industry: Utilized in the development of diagnostic assays and as a standard in quality control processes.

Mechanism of Action

Aldosterone 21-sulfate (sodium salt) exerts its effects by interacting with mineralocorticoid receptors in the kidneys. It influences the reabsorption of sodium and excretion of potassium, thereby affecting electrolyte balance and blood pressure regulation . The compound’s activity is mediated through the activation of specific signaling pathways that regulate ion transport and homeostasis.

Comparison with Similar Compounds

Similar Compounds

    Aldosterone: The parent compound with higher mineralocorticoid activity.

    Corticosterone: Another steroid hormone with similar biological functions.

    Deoxycorticosterone: A precursor in the biosynthesis of aldosterone.

Uniqueness

Aldosterone 21-sulfate (sodium salt) is unique due to its reduced mineralocorticoid activity compared to aldosterone. This makes it a valuable compound for studying the specific effects of sulfate conjugation on steroid hormone activity and metabolism.

Properties

CAS No.

52036-29-0

Molecular Formula

C21H28O8S

Molecular Weight

440.5 g/mol

IUPAC Name

[2-[(8S,9S,10R,11S,13R,14S,17S)-13-formyl-11-hydroxy-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate

InChI

InChI=1S/C21H28O8S/c1-20-7-6-13(23)8-12(20)2-3-14-15-4-5-16(18(25)10-29-30(26,27)28)21(15,11-22)9-17(24)19(14)20/h8,11,14-17,19,24H,2-7,9-10H2,1H3,(H,26,27,28)/t14-,15-,16+,17-,19+,20-,21+/m0/s1

InChI Key

LWCMITUCQRJZGP-ZVIOFETBSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)COS(=O)(=O)O)C=O)O

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)COS(=O)(=O)O)C=O)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)COS(=O)(=O)O)C=O)O

Synonyms

aldosterone 21-sulfate

Origin of Product

United States

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